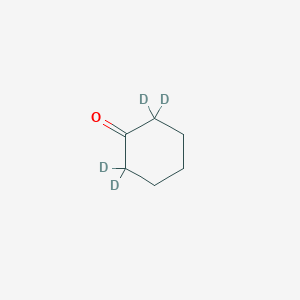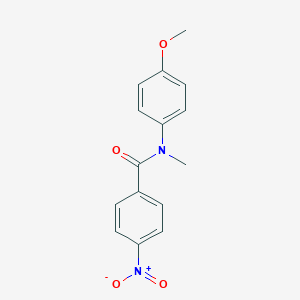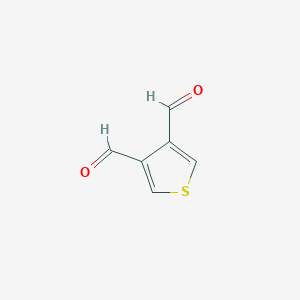
Oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirene is a highly reactive and elusive organic molecule that has been the focus of extensive scientific research in recent years. This molecule has been of great interest to chemists due to its unique structure, which consists of a three-membered ring containing two carbon atoms and one oxygen atom. The synthesis of oxirene has been a significant challenge for chemists, and its properties and potential applications have been the subject of intense investigation.
Applications De Recherche Scientifique
Theoretical Studies and Chemical Bonding
- Oxirene has been the subject of extensive theoretical studies, particularly regarding its chemical bonding and stability. Fowler et al. (1994) conducted ab initio studies on substituted oxirenes, providing insights into their chemical bonding and nature (Fowler, Galbraith, Vacek, & Schaefer, 1994). Vacek et al. (1994) also examined the C2v-symmetry structure of oxirene, revealing different qualitative conclusions regarding its nature depending on the choice of basis set and theoretical method (Vacek, Galbraith, Yamaguchi, Schaefer, Nobes, Scott, & Radom, 1994).
Catalytic Hydrogenation
- Mensah and Kuevi (2008) explored the hydrogenation of oxirene on catalytic sites based on molybdenum disulfide and tungsten disulfide. Their findings indicate that oxirene's hydrogenation to acetaldehyde is feasible on these catalytic sites (Mensah & Kuevi, 2008).
Gas-Phase Detection
- The detection of oxirene in the gas phase has been a significant challenge due to its short lifetime and tendency toward ring opening. Wang et al. (2023) reported the preparation of oxirene in low-temperature matrices and its detection upon sublimation in the gas phase, enhancing our understanding of the stability of cyclic, strained molecules (Wang, Marks, Turner, Mebel, Eckhardt, & Kaiser, 2023).
Interstellar Chemistry
- Turner et al. (2020) investigated the formation of C2H2O isomers, including oxirene, in interstellar ice analogs. Their research contributes to understanding the formation of organic compounds in space, although oxirene remains elusive in these studies (Turner, Koutsogiannis, Kleimeier, Bergantini, Zhu, Fortenberry, & Kaiser, 2020).
Oxirene in Chemical Reactions
- The involvement of oxirene in various chemical reactions, such as the Wolff rearrangement and the epoxyketone-furan rearrangement, has been a subject of interest. Scott et al. (1994) discussed oxirene's role in the Wolff rearrangement, suggesting a low barrier separating it from ketene (Scott, Nobes, Schaefer, & Radom, 1994). Cormier and Francis (1981) studied the epoxyketone-furan rearrangement, providing insights into oxirene intermediates (Cormier & Francis, 1981).
Propriétés
Numéro CAS |
157-18-6 |
|---|---|
Nom du produit |
Oxirene |
Formule moléculaire |
C2H2O |
Poids moléculaire |
42.04 g/mol |
Nom IUPAC |
oxirene |
InChI |
InChI=1S/C2H2O/c1-2-3-1/h1-2H |
Clé InChI |
BJEYNNFDAPPGST-UHFFFAOYSA-N |
SMILES |
C1=CO1 |
SMILES canonique |
C1=CO1 |
Autres numéros CAS |
157-18-6 |
Synonymes |
oxene oxirene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



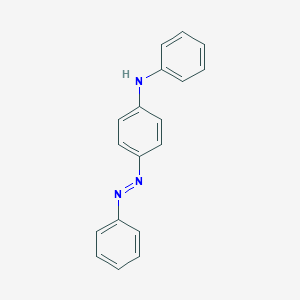
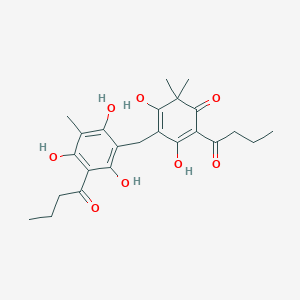
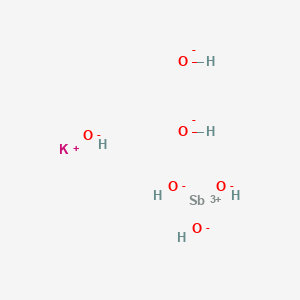
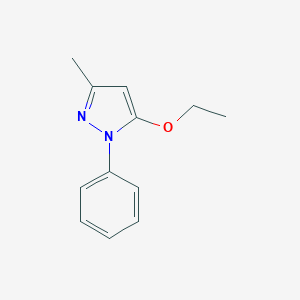
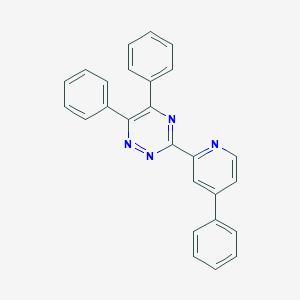
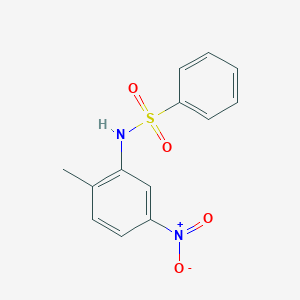
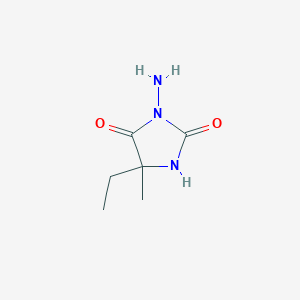
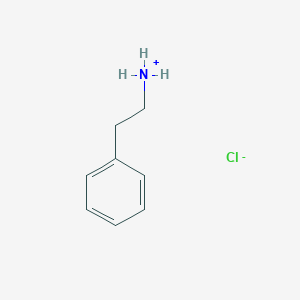
![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)
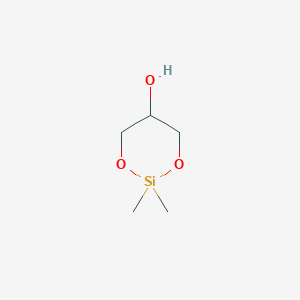
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
